molecular formula C27H29N3O5 B11046027 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No. B11046027
M. Wt: 475.5 g/mol
InChI Key: MPHMYNZWOXSDIV-UHFFFAOYSA-N
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Description

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid at room temperature.

    Reduction: NaBH₄ in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like NaOH in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit specific enzymes involved in cell signaling pathways, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.

properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

9-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C27H29N3O5/c1-27(2)13-18(20-11-19(33-3)12-21-24(20)30(27)26(32)25(21)31)15-29-8-6-28(7-9-29)14-17-4-5-22-23(10-17)35-16-34-22/h4-5,10-13H,6-9,14-16H2,1-3H3

InChI Key

MPHMYNZWOXSDIV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

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